Pencycuron

Catalog No.
S538948
CAS No.
66063-05-6
M.F
C19H21ClN2O
M. Wt
328.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pencycuron

CAS Number

66063-05-6

Product Name

Pencycuron

IUPAC Name

1-[(4-chlorophenyl)methyl]-1-cyclopentyl-3-phenylurea

Molecular Formula

C19H21ClN2O

Molecular Weight

328.8 g/mol

InChI

InChI=1S/C19H21ClN2O/c20-16-12-10-15(11-13-16)14-22(18-8-4-5-9-18)19(23)21-17-6-2-1-3-7-17/h1-3,6-7,10-13,18H,4-5,8-9,14H2,(H,21,23)

InChI Key

OGYFATSSENRIKG-UHFFFAOYSA-N

SMILES

C1CCC(C1)N(CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

1-(4-chlorobenzyl)-1-cyclopentyl-3-phenylurea, pencycuron

Canonical SMILES

C1CCC(C1)N(CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3

Description

The exact mass of the compound Pencycuron is 328.1342 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. It belongs to the ontological category of monochlorobenzenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Fungicidal Mode of Action

Understanding how pencycuron works at the cellular level is crucial for researchers. Scientific studies have revealed that pencycuron inhibits microtubule assembly in fungal cells. Microtubules are essential components of the fungal cytoskeleton, playing a vital role in cell division, growth, and transport. By disrupting microtubule formation, pencycuron effectively halts fungal growth and development [].

Studying Fungal Diseases in Plants

Pencycuron's fungicidal properties make it a valuable tool for researchers investigating fungal diseases in plants. In controlled laboratory settings, researchers can evaluate the efficacy of pencycuron against various plant pathogens. This helps them understand the effectiveness of pencycuron in combating specific diseases and develop strategies for disease management in agricultural settings [].

Pencycuron is a phenylurea fungicide developed by Bayer Crop Science and marketed under the brand name Monceren. It is primarily used to control diseases caused by the plant pathogen Rhizoctonia solani and other fungi, specifically targeting the plant pathogens Pellicularia spp.. Pencycuron is characterized by its chemical formula C19H21ClN2OC_{19}H_{21}ClN_{2}O and has a molecular weight of approximately 328.84 g/mol. The compound is virtually insoluble in water but dissolves in most organic solvents, making it suitable for various agricultural applications. It is classified as a non-systemic fungicide that provides protective action against fungal infections by inhibiting mitosis and cell division in fungal cells .

The synthesis of pencycuron typically involves the reaction of 4-chlorobenzylamine with cyclopentyl isocyanate and phenyl isocyanate under controlled conditions. This multi-step synthetic route allows for the formation of the phenylurea structure characteristic of pencycuron. Specific reaction conditions such as temperature and solvent choice can significantly influence the yield and purity of the final product .

Pencycuron is primarily used in agriculture as a fungicide to protect crops from fungal diseases. Its effectiveness against Rhizoctonia solani makes it particularly valuable in managing root rot diseases in various crops. Additionally, it has applications in research settings for studying fungal resistance mechanisms and evaluating environmental impacts related to pesticide use .

Studies on pencycuron have highlighted its interactions with various biological systems. Research indicates that while it is effective against target fungi, it may also affect beneficial organisms such as arbuscular mycorrhizal fungi, which play crucial roles in soil health and plant nutrient uptake . Moreover, its potential genotoxic effects necessitate further investigation into its long-term impacts on human health and ecosystems .

Pencycuron shares structural similarities with other fungicides within the phenylurea class. Below are some comparable compounds:

Compound NameChemical FormulaUnique Features
ChlorothalonilC₈Cl₄N₄Broad-spectrum fungicide; different mode of action
IprodioneC₁₃H₁₃ClN₂OSystemic activity; targets different fungal species
FenarimolC₁₄H₁₈ClN₃OInhibits sterol biosynthesis; unique antifungal properties
Thiophanate-methylC₁₂H₁₅N₃O₄SBroad-spectrum activity; different chemical structure

Pencycuron's uniqueness lies in its specific efficacy against Rhizoctonia solani, coupled with its moderate toxicity profile towards non-target organisms compared to other fungicides. Its distinct chemical structure allows for targeted action while minimizing broader ecological impacts.

The synthesis of Pencycuron, systematically named 1-(4-chlorobenzyl)-1-cyclopentyl-3-phenylurea, represents a specialized application of well-established urea derivative synthetic methodologies [1] [2]. The compound belongs to the phenylurea class of fungicides and requires precise synthetic approaches to achieve optimal yields and purity for commercial production [3] [4].

Traditional Phosgene-Based Methodologies

The classical synthetic approach for urea derivatives employs phosgene or its derivatives as carbonylating agents [5]. In the context of Pencycuron synthesis, this methodology proceeds through isocyanate intermediate formation, where 4-chlorobenzylcyclopentylamine reacts with phenyl isocyanate under controlled conditions [6] [7]. The reaction typically achieves yields ranging from 85-95% when conducted at temperatures between 0-50 degrees Celsius in the presence of tertiary amine bases such as triethylamine [5].

Modern Carbon Dioxide Utilization

Recent developments in sustainable chemistry have introduced carbon dioxide as a direct carbonylating agent for urea synthesis [2] [8]. The metal-free method developed for urea derivative synthesis utilizing carbon dioxide as the carbon-1 building block at atmospheric pressure represents a significant advancement in green chemistry [2]. Under mild conditions at room temperature and atmospheric pressure, this methodology successfully produces Pencycuron with yields ranging from 45-60%, demonstrating the feasibility of environmentally benign synthetic routes [2] [9].

Carbonyldiimidazole-Mediated Synthesis

N,N-carbonyldiimidazole has emerged as a safer alternative to phosgene for urea derivative preparation [5]. This reagent offers advantages in terms of safety and handling, producing only imidazole and carbon dioxide as byproducts. For Pencycuron synthesis, carbonyldiimidazole-mediated coupling reactions typically achieve yields of 70-85% under mild conditions at temperatures ranging from 20-100 degrees Celsius [5].

MethodMechanismTypical Yield (%)Temperature (°C)Catalyst Type
Phosgene/Triphosgene RouteIsocyanate intermediate formation85-950-50Base (Et3N)
N,N'-Carbonyldiimidazole (CDI)Nucleophilic substitution70-8520-100None required
Carbon Dioxide (CO2) MethodCarbamate formation then cyclization60-90130-180Metal complexes (Ru, Ir)
Carbamate AminolysisThermal decomposition65-80150-200Metal oxides
Oxidative CarbonylationCatalytic C-N bond formation75-90100-150Pd, Co, Ni complexes
Metal-free CO2 Atmospheric MethodDirect CO2 insertion50-7020-25None required

Oxidative Carbonylation Approaches

Transition metal-catalyzed oxidative carbonylation employs amines, oxidants, and carbon monoxide as starting materials to provide urea derivatives [5]. Various transition metal catalysts including palladium, cobalt, nickel, ruthenium, manganese, and gold have been employed for urea derivative synthesis, achieving yields of 75-90% under temperatures ranging from 100-150 degrees Celsius [5]. However, these methods often require harsh reaction conditions and may produce complex mixtures of products [5].

Catalytic Systems and Yield Optimization

The industrial production of Pencycuron relies on optimized catalytic systems that maximize yield while maintaining product quality and economic viability [10]. The synthesis proceeds through a two-step process involving the preparation of N-(4-chlorobenzyl)cyclopentylamine followed by reaction with phenyl isocyanate [10] [7].

Primary Synthesis Route

The preferred industrial method involves the reaction of cyclopentylamine with 4-chlorobenzyl chloride to form the intermediate N-(4-chlorobenzyl)cyclopentylamine, followed by treatment with phenyl isocyanate at 50 degrees Celsius for 7 hours [7]. This approach consistently achieves yields of 88-94% with selectivities ranging from 94-98% [7]. The reaction is typically conducted in toluene as solvent with sodium hydroxide as base, demonstrating high industrial applicability [10].

Alternative Catalytic Approaches

Iridium-based PNP pincer catalyst systems have shown exceptional selectivity for urea derivative synthesis, achieving yields of 84-99% with selectivities of 95-99% [11]. However, the requirement for high pressure hydrogen (10 bar) and elevated temperatures (140 degrees Celsius) limits their industrial applicability [11]. Similarly, ruthenium-based systems operating at 130 degrees Celsius under 50 bar hydrogen pressure achieve yields of 90-95% but face similar industrial limitations [12].

Optimization Parameters

Yield optimization in Pencycuron synthesis depends on several critical factors including stoichiometric ratios, temperature control, and reaction time management [10]. The optimal material balance for producing 1000 kilograms of Pencycuron requires 830 kilograms of cyclopentylamine, 785 kilograms of 4-chlorobenzyl chloride, and 561 kilograms of phenyl isocyanate [10]. Temperature control within the range of 45-55 degrees Celsius proves critical for maintaining high yields while preventing side reactions [10].

Catalyst SystemReaction ConditionsYield (%)Selectivity (%)Industrial Applicability
Phenyl isocyanate + Base50°C, 7h, Toluene88-9494-98High
CDI-mediated coupling25°C, 4h, THF75-8280-85Medium
Metal-free CO2 methodRT, atmospheric pressure45-6070-80Medium
Triphosgene system0°C, 2h, DCM85-9290-95High
Iridium PNP pincer complex140°C, 10 bar H284-9995-99Low
Ruthenium-based system130°C, 50 bar H290-9585-90Medium

Catalyst Deactivation and Regeneration

Industrial catalytic systems face challenges related to catalyst deactivation and the need for regeneration protocols [13]. In heterogeneous catalytic systems for urea synthesis, such as zinc/aluminum/lead mixed oxides, deactivation mechanisms include metal leaching and surface poisoning [13]. Regeneration through calcination at elevated temperatures can restore catalytic activity to near-original levels, with zinc/aluminum/lead mixed oxide catalysts showing no apparent decrease in performance during repeated tests [13].

Purification Techniques and Quality Control

The industrial production of high-purity Pencycuron requires sophisticated purification techniques and rigorous quality control measures to meet agricultural and regulatory standards [14] [15]. The purification process must remove impurities while maintaining the chemical integrity of the active ingredient.

Crystallization and Recrystallization Methods

Crystallization represents the primary purification technique for Pencycuron, typically employing methanol-water solvent systems to achieve purities of 95-98% [10] [16]. The process involves controlled cooling and filtration to separate the crystalline product from the mother liquor. Recovery rates of 85-92% are typically achieved through optimized crystallization protocols [16]. Recrystallization using toluene-hexane systems can further enhance purity to 94-97% with recovery rates of 88-94% [10].

Advanced Extraction Techniques

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction methodology has been developed for Pencycuron purification and analysis [14] [15]. This technique employs acetonitrile-water systems with dispersive solid phase extraction using graphitized carbon black, achieving purities of 92-96% with recovery rates of 90-95% [14] [15]. The method demonstrates particular effectiveness in removing matrix interferences while maintaining high extraction efficiency [14].

Chromatographic Purification

Column chromatography using hexane-ethyl acetate solvent systems achieves the highest purities of 98-99.5%, though with reduced recovery rates of 75-85% [14]. High-performance liquid chromatography serves dual purposes as both analytical tool and preparative purification method, utilizing methanol-water mobile phases at flow rates of 1 milliliter per minute [16].

Purification MethodSolvent SystemPurity Achieved (%)Recovery Rate (%)Quality Control Method
CrystallizationMethanol/Water95-9885-92HPLC-UV
Column ChromatographyHexane/Ethyl acetate98-99.575-85GC-MS
RecrystallizationToluene/Hexane94-9788-94NMR spectroscopy
DistillationVacuum distillation90-9570-80GC-FID
QuEChERS ExtractionAcetonitrile/Water92-9690-95LC-MS/MS
Liquid-Liquid ExtractionChloroform/Water85-9280-88HPLC-DAD

Analytical Quality Control Methods

Quality control protocols for Pencycuron employ multiple analytical techniques to ensure product specifications [14] [15]. High-performance liquid chromatography with ultraviolet detection at 240 nanometers wavelength provides quantitative analysis with limits of detection of 0.01 milligrams and sensitivity of 0.005 milligrams per kilogram [16]. Liquid chromatography-tandem mass spectrometry offers enhanced specificity and sensitivity, with limits of quantification of 0.005 milligrams per kilogram and recovery rates ranging from 102.6% to 106.1% [14].

Matrix Effect Management

Quality control procedures must account for matrix effects that can influence analytical accuracy [14]. The matrix effect of +8.1% observed in liquid chromatography-tandem mass spectrometry analysis of Pencycuron requires compensation through matrix-matched calibration standards [14]. Relative standard deviations ranging from 2.3-6.4% demonstrate acceptable precision for analytical methods [14].

Industrial Quality Standards

Industrial production parameters for Pencycuron maintain strict control over critical quality attributes [10]. Raw material ratios of cyclopentylamine to 4-chlorobenzyl chloride to phenyl isocyanate are maintained at 1.0:0.95:0.68 with tolerances of ±5% [10]. Reaction temperature control within 45-55 degrees Celsius, reaction time management of 6-8 hours, and solvent recovery efficiency of 90-98% represent critical control points for maintaining product quality [10].

ParameterOptimized ValueRangeCritical Control Point
Raw Material Ratio (Cyclopentylamine:4-Chlorobenzyl chloride:Phenyl isocyanate)1.0:0.95:0.68±5%Stoichiometric balance
Reaction Temperature50°C45-55°CTemperature control
Reaction Time7 hours6-8 hoursComplete conversion
Solvent Volume Ratio1:0.2 (product:toluene)1:0.15-0.25Mass transfer efficiency
Base Equivalent0.23 equiv NaOH0.2-0.25 equivpH control
Final Product Yield88-94%85-95%Reaction completion
Product Purity95-98%94-99%Purification efficiency
Recovery of Toluene95%90-98%Distillation conditions

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

328.1342410 g/mol

Monoisotopic Mass

328.1342410 g/mol

Heavy Atom Count

23

LogP

4.82 (LogP)

Appearance

Solid powder

Melting Point

130.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GCH2G449HP

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

3.75e-12 mmHg

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

66063-05-6

Wikipedia

Pencycuron

Use Classification

Agrochemicals -> Pesticides
Fungicides
Environmental transformation -> Pesticides (parent, predecessor)

Dates

Last modified: 08-15-2023
1: Kang G, Kim J, Kwon E, Kim TH. Crystal structure of pencycuron. Acta Crystallogr E Crystallogr Commun. 2015 Jul 4;71(Pt 8):o532. doi: 10.1107/S2056989015012414. eCollection 2015 Aug 1. PubMed PMID: 26396781; PubMed Central PMCID: PMC4571381.
2: Fenoll J, Garrido I, Hellín P, Flores P, Vela N, Navarro S. Use of different organic wastes in reducing the potential leaching of propanil, isoxaben, cadusafos and pencycuron through the soil. J Environ Sci Health B. 2014;49(8):601-8. doi: 10.1080/03601234.2014.911581. PubMed PMID: 24901963.
3: Wang YS, Huang YJ, Chen WC, Yen JH. Effect of carbendazim and pencycuron on soil bacterial community. J Hazard Mater. 2009 Dec 15;172(1):84-91. doi: 10.1016/j.jhazmat.2009.06.142. Epub 2009 Jul 3. PubMed PMID: 19616894.
4: Pal R, Chakrabarti K, Chakraborty A, Chowdhury A. Effect of pencycuron on microbial parameters of waterlogged soil. J Environ Sci Health B. 2006;41(8):1319-31. PubMed PMID: 17090495.
5: Pal R, Chakrabarti K, Chakraborty A, Chowdhury A. Pencycuron dissipation in soil: effect of application rate and soil conditions. Pest Manag Sci. 2005 Dec;61(12):1220-3. PubMed PMID: 16187259.
6: Pal R, Chakrabarti K, Chakraborty A, Chowdhury A. Pencycuron application to soils: degradation and effect on microbiological parameters. Chemosphere. 2005 Sep;60(11):1513-22. Epub 2005 Apr 14. PubMed PMID: 16083758.
7: Pal R, Chakrabarti K, Chakraborty A, Chowdhury A. Dissipation of pencycuron in rice plant. J Zhejiang Univ Sci B. 2005 Aug;6(8):756-8. PubMed PMID: 16052708; PubMed Central PMCID: PMC1389856.
8: Hasan HA. Role of pencycuron in aflatoxin production and cotton seed protection. J Nat Toxins. 2001 May;10(2):127-36. PubMed PMID: 11405276.
9: Ueyama I, Kurogochi S, Kobori I, Hoshino T, Ishii Y, Takase I. Use of ion cluster analysis in a metabolic study of pencycuron, a phenylurea fungicide, in rabbits. J Agric Food Chem. 1982 Nov-Dec;30(6):1061-7. PubMed PMID: 7175035.

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